molecular formula C7H5ClN2 B1280434 6-Chloro-1H-pyrrolo[2,3-B]pyridine CAS No. 55052-27-2

6-Chloro-1H-pyrrolo[2,3-B]pyridine

Katalognummer B1280434
CAS-Nummer: 55052-27-2
Molekulargewicht: 152.58 g/mol
InChI-Schlüssel: DSCOSIUAQUDGJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1H-pyrrolo[2,3-b]pyridine is a chemical compound that serves as a core structure for various derivatives with potential biological activities. The compound is characterized by the presence of a pyrrolopyridine skeleton, which is a fused ring system combining pyrrole and pyridine rings with a chlorine atom attached to the sixth position of the pyridine ring .

Synthesis Analysis

The synthesis of derivatives of 6-chloro-1H-pyrrolo[2,3-b]pyridine has been reported in several studies. For instance, derivatives with antidiabetic and antioxidant properties were synthesized and characterized using various spectroscopic techniques . Another study reported the synthesis of a high-affinity ligand for nicotinic acetylcholine receptors, which included the 6-chloro-1H-pyrrolo[2,3-b]pyridine structure as part of the compound . Additionally, a large porphyrin analogue, cyclo pyridine pyrrole, was synthesized through Suzuki coupling, demonstrating the versatility of the pyrrolopyridine skeleton in macrocyclic chemistry .

Molecular Structure Analysis

The molecular structure of 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives has been elucidated using spectroscopic data such as IR, MS, 1H, and 13C NMR . High-resolution X-ray diffraction data have been used to investigate the charge density distribution in a related compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, revealing the covalent nature of the bonds within the pyrrolopyridine skeleton .

Chemical Reactions Analysis

The reactivity of the 6-chloro-1H-pyrrolo[2,3-b]pyridine scaffold allows for the synthesis of various substituted derivatives. For example, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones were synthesized by reacting the corresponding 7-hydroxy derivatives with nucleophiles . The synthesis of 1H-pyrazolo[3,4-b]pyridine from 2-chloronicotinic acid also demonstrates the reactivity of the pyridine ring in the presence of chloro substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloro-1H-pyrrolo[2,3-b]pyridine derivatives have been studied through various computational and experimental methods. DFT studies have been conducted to calculate the electronic structure, revealing a large HOMO-LUMO energy gap that implies high kinetic stability . Additionally, the antimicrobial activities and DNA interaction of a related compound, 2-chloro-6-(trifluoromethyl)pyridine, were investigated, providing insight into the biological properties that could be associated with the 6-chloro-1H-pyrrolo[2,3-b]pyridine core .

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Substituted 7-Azaindole Derivatives

6-Chloro-1H-pyrrolo[2,3-B]pyridine and its derivatives, such as 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, serve as versatile building blocks in the synthesis of 4-substituted 7-azaindole derivatives. These derivatives are synthesized through nucleophilic displacement reactions with phenolates and activated methylene nucleophiles (Figueroa‐Pérez et al., 2006).

Synthesis of Pyrrolo[2,3-b]pyridines and Pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines

2-Chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile, a related compound, is used to synthesize 1H-pyrrolo[2,3-b]pyridine and similar systems. Some synthesized compounds exhibit antibacterial properties (Abdel-Mohsen & Geies, 2008).

Nitrogen-Embedded Small-Molecule Semiconducting Materials

6-Chloro-1H-pyrrolo[2,3-B]pyridine is used in the synthesis of nitrogen-embedded small molecules, which are studied for their optical, electrochemical properties, self-assembly behavior, and carrier transport properties. These materials demonstrate n-channel transport characteristics in field-effect transistors (Zhou et al., 2019).

Electronic Structure Analysis

The electronic structure and bonding scheme of 4-chloro-1H-pyrrolo[2,3-b]pyridine have been analyzed using high-resolution X-ray diffraction and density functional theory (DFT). This analysis provides insights into the covalent nature of bonds within the pyrrolopyridine skeleton and intermolecular interactions (Hazra et al., 2012).

Antimicrobial Activities and DNA Interaction

Related compounds, such as 2-chloro-6-(trifluoromethyl)pyridine, have been investigated for their antimicrobial activities and interaction with DNA. These studies provide insights into the potential pharmaceutical applications of similar chlorinated pyridine derivatives (Evecen et al., 2017).

Synthesis of Fused Heterocycles

1-Aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehyde, a related compound, is utilized for synthesizing Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. These derivatives are obtained through oxidation of tosylhydrazones, leading to tricyclic heterocycles (El-Nabi, 2004).

Synthesis of Kinase Research Scaffolds

2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives, similar in structure to 6-Chloro-1H-pyrrolo[2,3-B]pyridine, have been explored as scaffolds in kinase research, indicating their potential in pharmaceutical development (Cheung et al., 2001).

Safety And Hazards

“6-Chloro-1H-pyrrolo[2,3-B]pyridine” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary statements include P280 - P305 + P351 + P338, advising to wear protective gloves/eye protection/face protection, and to rinse cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCOSIUAQUDGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462909
Record name 6-Chloro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-pyrrolo[2,3-B]pyridine

CAS RN

55052-27-2
Record name 6-Chloro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid ethyl ester (400 mg, 1.78 mmol) in MeOH (35 mL) was added 1N NaOH (13 mL). The solution was stirred at RT for 6 h and evaporated the solvent. The residue was neutralized with sat. NaHCO3 and the resulting precipitate was collected by filtration. After washing with water, the solid was dried on the pump for direct use (260 mg, 1.71 mmol, 96%). MS (ES+): m/e=153.1 (M+H); LC: 2.85 min.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of (Intermediate C3) (3.12 mmol) in MeOH (90 mL) was treated with 1 M NaOH (30 mL) at rt for 18 h. The solution was freed of MeOH under reduced pressure and ethyl acetate was added to the aqueous layer. The aqueous layer was extracted with ethyl acetate and the combined organic layers were washed with sat. NaHCO3, and dried over Na2SO4. The mixture was filtered and the solvent was evaporated to give a solid 6-chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate C4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The synthesis was performed with reference to the known literature (International Patent Publication WO2008/080015). A solution of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (0.37 g, 1.8 mmol) in methanol (10 mL) was added with 5 N aqueous sodium hydroxide (2.0 mL), and the mixture was stirred overnight at room temperature. The solvent was evaporated under reduced pressure, the residue was added with water, and the mixture was extracted with ethyl acetate. The resulting organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 6-chloro-1H-pyrrolo[2,3-b]pyridine (0.26 g, 95%).
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 2
6-Chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 3
6-Chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 4
6-Chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 5
6-Chloro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 6
6-Chloro-1H-pyrrolo[2,3-B]pyridine

Citations

For This Compound
13
Citations
LV Éktova, TD Miniker, IV Yartseva… - Chemistry of …, 1977 - Springer
A new type of isatin analog-2,3-dioxo-2,3-dihydro-4-methyl-6-chloro-1H-pyrrolo[2,3-b]pyridine — was obtained by oxidation of 4-methyl-6-chloro-1H-pyrrolo(2,3-b]pyridine. …
Number of citations: 4 link.springer.com
Q Jin, D Zhang, M Gao, C Jiang, J Zhang - Bioorganic & Medicinal …, 2021 - Elsevier
Aberrant signaling of the FGF/FGFR pathway occurs frequently in cancers and is an oncogenic driver in many solid tumors, especially liver cancer. With the resurgence of interest in …
Number of citations: 5 www.sciencedirect.com
AR Stoit, AP den Hartog, H Mons, S van Schaik… - Bioorganic & medicinal …, 2008 - Elsevier
We have investigated a series of 7-azaindoles as potential partial agonists of the α4β2 nicotinic acetylcholine receptor (nAChR). Three series of 7-azaindole derivatives have been …
Number of citations: 20 www.sciencedirect.com
JPN Papillon, C Lou, AK Singh… - Journal of Medicinal …, 2015 - ACS Publications
Human clinical studies conducted with LCI699 established aldosterone synthase (CYP11B2) inhibition as a promising novel mechanism to lower arterial blood pressure. However, …
Number of citations: 36 pubs.acs.org
AD Khoje, C Charnock, B Wan, S Franzblau… - Bioorganic & medicinal …, 2011 - Elsevier
6,9-Disubstituted purines and 7-deazapurines are known to be powerful inhibitors of Mycobacterium tuberculosis (Mtb) in vitro. Analogs modified in the six-membered ring (…
Number of citations: 40 www.sciencedirect.com
H Nakano, T Hasegawa, H Kojima… - ACS Medicinal …, 2017 - ACS Publications
In the development of kinase inhibitors, one of the major concerns is selectivity. An effective strategy to achieve high selectivity is to utilize structural differences among kinases to inform …
Number of citations: 27 pubs.acs.org
B Liu, X Yuan, B Xu, H Zhang, R Li, X Wang… - European Journal of …, 2019 - Elsevier
Multiple lines of evidence have indicated that pyruvate kinase M2 (PKM2) is upregulated in most cancer cells and it is increasingly recognized as a potential therapeutic target in …
Number of citations: 19 www.sciencedirect.com
S Gadre - 2019 - scholar.archive.org
This work mainly focuses on the synthesis of pyrrolo [2, 3-b] pyridones as part of a larger modular system of heterocyclic ligands that is designed to bind DNA in a sequence selective …
Number of citations: 2 scholar.archive.org
Z Zhong, L Shi, T Fu, J Huang… - Journal of Medicinal …, 2022 - ACS Publications
Fibroblast growth factor receptor 4 (FGFR4) has been identified as a potential target for the treatment of hepatocellular carcinoma (HCC) with aberrant FGFR4 signaling because of its …
Number of citations: 13 pubs.acs.org
C Bengtsson, S Blaho, DB Saitton, K Brickmann… - Bioorganic & medicinal …, 2011 - Elsevier
Inhibition of acetyl-CoA carboxylases has the potential for modulating long chain fatty acid biosynthesis and mitochondrial fatty acid oxidation. Hybridization of weak inhibitors of ACC2 …
Number of citations: 34 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.